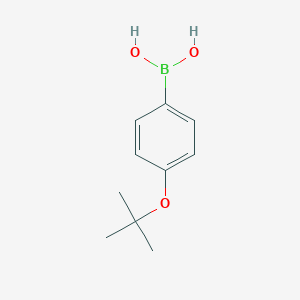

4-T-Butoxyphenylboronic acid

Overview

Description

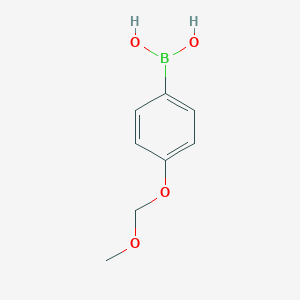

4-T-Butoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzoxaboroles: A Window to Phenylboronic Acid Applications

Benzoxaboroles —derivatives of phenylboronic acids—have seen increased investigation due to their exceptional properties and wide-ranging applications. Initially described over 50 years ago, most benzoxaboroles have only been explored recently. Beyond their role as building blocks and protecting groups in organic synthesis, certain benzoxaboroles have demonstrated biological activity and are undergoing clinical trials. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Environmental and Biodegradation Aspects

The discussion around 2,4-dichlorophenoxyacetic acid (2,4-D), while not directly related, offers insights into the environmental persistence and biodegradation challenges faced by compounds within the same chemical family. These studies shed light on the behavior of such compounds in agricultural environments and highlight the role of microbial biodegradation as a crucial process for mitigating environmental impact (Magnoli et al., 2020).

Analytical Methods for Antioxidant Activity

The review on analytical methods used in determining antioxidant activity elaborates on various tests and their applicability, advantages, and disadvantages. This review provides a comprehensive overview of assays based on hydrogen atom transfer, electron transfer, and mixed methods, which could be relevant for studying the antioxidant properties of 4-T-Butoxyphenylboronic acid and related compounds (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 4-T-Butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

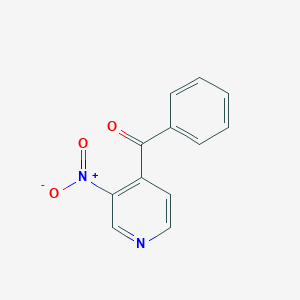

It’s known that the compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent (such as this compound) can also be affected by the reaction environment .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The role of 4-T-Butoxyphenylboronic Acid in biochemical reactions is primarily associated with its use in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Cellular Effects

Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that it may influence cell function by participating in the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that it may interact with enzymes or cofactors involved in carbon–carbon bond formation .

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHCKPPOCZWHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464346 | |

| Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176672-49-4 | |

| Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)